molecular formula C9H11ClFNO B12978210 1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine

1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine

Cat. No.: B12978210
M. Wt: 203.64 g/mol
InChI Key: VWYKJDIIQNEDDG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine is an organic compound that features a chloro and fluoro-substituted phenyl ring attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-fluoroaniline.

    Methoxylation: The 4-chloro-2-fluoroaniline undergoes a methoxylation reaction to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloro and fluoro groups.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can influence the compound’s binding affinity and activity. The methoxyethanamine moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzenemethanol: Similar structure but with a hydroxyl group instead of the methoxyethanamine moiety.

    4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: Contains similar chloro and fluoro substitutions but with a different core structure.

Uniqueness

1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups, along with the methoxyethanamine moiety, makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11ClFNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

VWYKJDIIQNEDDG-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

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